molecular formula C8H15NO B1315296 1-Isopropylpiperidin-3-one CAS No. 77799-73-6

1-Isopropylpiperidin-3-one

Cat. No. B1315296
CAS RN: 77799-73-6
M. Wt: 141.21 g/mol
InChI Key: CYQIRCHOEWIART-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

1-Isopropylpiperidin-3-one belongs to the class of organic compounds known as piperidinones, which are cyclic amides that contain a piperidine ring.


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

  • Diabetes Treatment :

    • 1-Isopropylpiperidin-3-one derivatives have been studied for their potential in treating diabetes. A study demonstrated the effectiveness of a specific inhibitor of dipeptidyl peptidase IV (DPP IV), which is derived from 1-Isopropylpiperidin-3-one, in improving glucose tolerance and metabolic control in subjects with type 2 diabetes (Ahrén et al., 2002).
  • Cancer Research :

    • Research involving 1-Isopropylpiperidin-3-one derivatives has also been conducted in the context of cancer treatment. A study found that certain cyclic depsipeptides containing this compound, like polyoxypeptins A and B, induced apoptosis in human pancreatic carcinoma cells, suggesting their potential as anti-cancer agents (Umezawa et al., 1999).
  • Antibacterial and Antifungal Agents :

    • The compound's derivatives have been explored for their antibacterial and antifungal properties. For example, t(3)-isopropyl-r(2),r(6)-di-2'-furanylpiperidin-4-one and its derivatives showed promising antibacterial and antifungal activities in vitro, indicating their potential as antimicrobial agents (Jayabharathi et al., 2007).
  • Cardiovascular Research :

    • In the field of cardiovascular research, derivatives of 1-Isopropylpiperidin-3-one have been studied for their potential therapeutic effects. For instance, glucagon-like peptide-1 (GLP-1), influenced by this compound, was shown to have beneficial effects on cardiac function after myocardial infarction, suggesting its role in cardiovascular therapy (Noyan-Ashraf et al., 2009).
  • Material Science :

    • The compound has applications in material science as well. A study focused on synthesizing new conjugated polymers and copolymers containing the piperidone moiety, a derivative of 1-Isopropylpiperidin-3-one, for potential use in various industrial applications (Aly, 1999).

Safety And Hazards

The safety data sheet for 1-Isopropylpiperidin-3-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-propan-2-ylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQIRCHOEWIART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506997
Record name 1-(Propan-2-yl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperidin-3-one

CAS RN

77799-73-6
Record name 1-(Propan-2-yl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Mollet, S Catak, M Waroquier… - The Journal of …, 2011 - ACS Publications
… The obtained cyclic enol ethers 16 could be easily hydrolyzed to give 1-isopropylpiperidin-3-one 17 (15) by reaction with aq 2 M HCl at 40 C for 40 h (Scheme 5). Piperidin-3-ones …
Number of citations: 43 pubs.acs.org
K Mollet - 2013 - biblio.ugent.be
The author and the promoters give the authorisation to consult and to copy parts of this work for personal use only. Every other use is subject to the copyright laws. Permission to …
Number of citations: 3 biblio.ugent.be

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